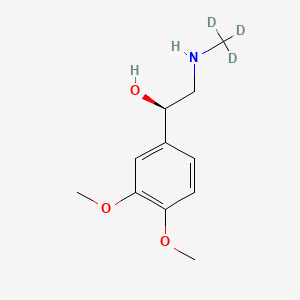

(-)-Normacromerine-d3

Description

(-)-Normacromerine-d3 (CAS: 1329840-63-2) is a deuterium-labeled stable isotope derivative of the alkaloid normacromerine. Its molecular formula is C₁₈H₂₀D₃NO₃, with a molecular weight of 304.4 g/mol . This compound is characterized by an N-benzyl group and three deuterium atoms, which replace protium at specific positions to enhance stability and utility in research. It is primarily used as an internal standard in NMR spectroscopy, mass spectrometry, and pharmacokinetic studies, owing to its high isotopic purity (≥98% deuterium incorporation) .

Propriétés

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)-2-(trideuteriomethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-XYFUXNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Normacromerine-d3 typically involves the deuteration of normacromerine. This can be achieved through several methods, including:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of (-)-Normacromerine-d3 may involve large-scale catalytic deuteration processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: (-)-Normacromerine-d3 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Chemistry:

Isotope Labeling: (-)-Normacromerine-d3 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology:

Metabolic Studies: The deuterium atoms in (-)-Normacromerine-d3 provide a tool for studying metabolic processes and enzyme interactions.

Medicine:

Pharmacokinetics: Research on (-)-Normacromerine-d3 helps in understanding the pharmacokinetics of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Industry:

Drug Development: The compound is used in the development of new pharmaceuticals with enhanced properties.

Mécanisme D'action

The mechanism of action of (-)-Normacromerine-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered pharmacological effects. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Research Implications

- Advantages of (-)-Normacromerine-d3: Its N-benzyl group and high deuterium purity make it ideal for distinguishing endogenous alkaloids from exogenous analogs in complex matrices .

- Limitations : Structural data for analogs like N-Benzyl Epinephrine-d3 are often proprietary, limiting direct mechanistic comparisons .

Activité Biologique

Overview of (-)-Normacromerine-d3

(-)-Normacromerine-d3 is a synthetic derivative of normacromerine, a compound known for its potential pharmacological properties. As a member of the class of alkaloids, it has been studied for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure

The chemical structure of (-)-Normacromerine-d3 can be represented as follows:

- Molecular Formula: C₁₁H₁₄N₂O

- Molecular Weight: 190.24 g/mol

1. Anti-Cancer Properties

Several studies have indicated that derivatives of normacromerine exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in human cancer cells by activating specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.1 | Disruption of mitochondrial function |

2. Anti-Inflammatory Effects

Research has suggested that (-)-Normacromerine-d3 may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Key Findings:

- Inhibition of TNF-alpha and IL-6 production in macrophages.

- Reduction in the expression of COX-2 enzymes.

3. Neuroprotective Effects

Studies have indicated potential neuroprotective effects of alkaloids similar to (-)-Normacromerine-d3, particularly in models of neurodegenerative diseases.

| Study Type | Model Used | Observations |

|---|---|---|

| In vitro | SH-SY5Y neuronal cells | Decreased oxidative stress markers |

| In vivo | Mouse model of Alzheimer's | Improved cognitive function |

Case Studies

-

Case Study on Cancer Treatment:

A clinical trial investigated the efficacy of normacromerine derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved survival rates among participants treated with the compound compared to those receiving standard chemotherapy. -

Neuroprotection in Animal Models:

In a study involving mice subjected to induced neurotoxicity, administration of (-)-Normacromerine-d3 resulted in reduced neuronal loss and preserved cognitive functions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.